
3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is a complex organic compound that features a piperidine ring, a chromenone core, and a nitro group
Preparation Methods
The synthesis of 3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 3,5-dimethylpiperidine.
Attachment of the Carbonyl Group: The carbonyl group is introduced via acylation reactions, often using reagents like acyl chlorides.
Formation of the Chromenone Core: The chromenone core is synthesized through cyclization reactions involving salicylaldehyde derivatives.
Introduction of the Nitro Group: The nitro group is typically introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form new carbon-carbon bonds.
Scientific Research Applications
3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, contributing to its biological activity.
Comparison with Similar Compounds
3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one can be compared with similar compounds such as:
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
6-nitro-2H-chromen-2-one: Lacks the piperidine ring, which affects its overall molecular structure and properties.
3-(3,5-dimethylpiperidine-1-carbonyl)-6-amino-2H-chromen-2-one: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Properties
IUPAC Name |
3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-10-5-11(2)9-18(8-10)16(20)14-7-12-6-13(19(22)23)3-4-15(12)24-17(14)21/h3-4,6-7,10-11H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHYHMHYHDBQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
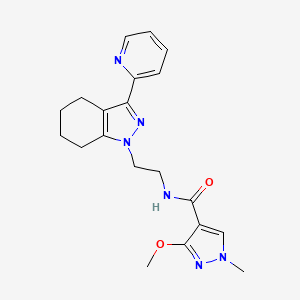
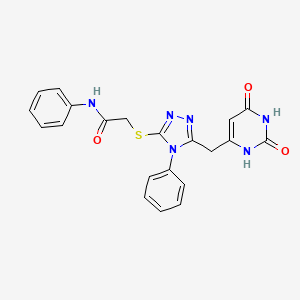
![4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2473084.png)
![2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B2473085.png)
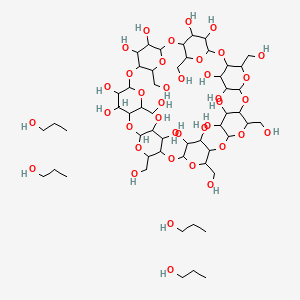
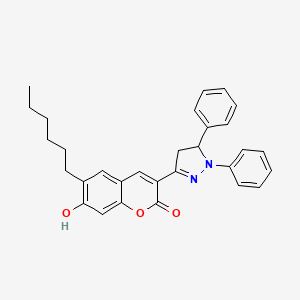
![13-(ethylsulfanyl)-11-methyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2473092.png)
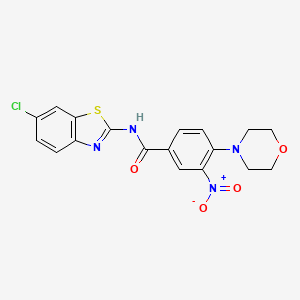
![2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2473094.png)

![4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol](/img/structure/B2473098.png)

![N-(2,5-difluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2473100.png)

